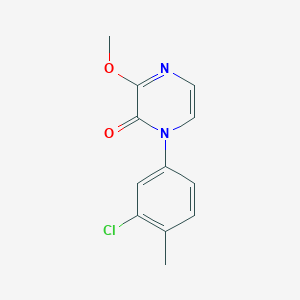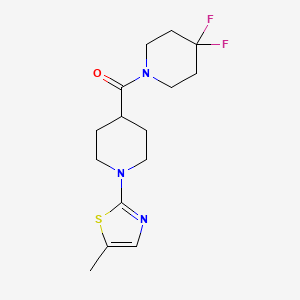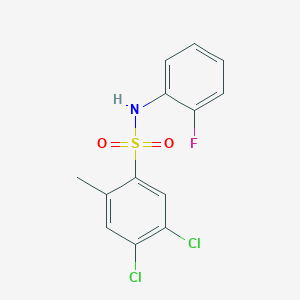![molecular formula C18H18N2O2S2 B12263298 3-[(4-methoxyphenyl)methyl]-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12263298.png)
3-[(4-methoxyphenyl)methyl]-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-oxo-3-[(4-metoxifenil)metil]-2-[(2-metilprop-2-en-1-il)sulfánil]-3H,4H-tieno[3,2-d]pirimidina es un compuesto heterocíclico que contiene un núcleo de tieno[3,2-d]pirimidina. Este compuesto es de interés debido a sus posibles aplicaciones en química medicinal y ciencia de materiales. La presencia del sistema cíclico de tieno[3,2-d]pirimidina, junto con los grupos metoxifenilo y metilprop-2-en-1-il, contribuye a sus propiedades químicas únicas y potenciales actividades biológicas.
Métodos De Preparación
La síntesis de 4-oxo-3-[(4-metoxifenil)metil]-2-[(2-metilprop-2-en-1-il)sulfánil]-3H,4H-tieno[3,2-d]pirimidina generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de tieno[3,2-d]pirimidina: Esto se puede lograr mediante la ciclización de precursores apropiados en condiciones específicas.
Introducción del grupo metoxifenilo: Este paso implica la reacción del intermedio de tieno[3,2-d]pirimidina con un reactivo que contiene metoxifenilo.
Adición del grupo metilprop-2-en-1-il: Esto se puede hacer mediante una reacción de sustitución utilizando un agente alquilante adecuado.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para mejorar el rendimiento y la escalabilidad. Las condiciones de reacción, como la temperatura, el solvente y los catalizadores, se controlan cuidadosamente para garantizar que se obtenga el producto deseado con alta pureza.
Análisis De Reacciones Químicas
La 4-oxo-3-[(4-metoxifenil)metil]-2-[(2-metilprop-2-en-1-il)sulfánil]-3H,4H-tieno[3,2-d]pirimidina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio, dando como resultado formas reducidas del compuesto.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde grupos funcionales como los halógenos pueden ser reemplazados por otros nucleófilos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos (por ejemplo, diclorometano, etanol), catalizadores (por ejemplo, paladio sobre carbono) y ajustes específicos de temperatura y presión. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas.
Aplicaciones Científicas De Investigación
La 4-oxo-3-[(4-metoxifenil)metil]-2-[(2-metilprop-2-en-1-il)sulfánil]-3H,4H-tieno[3,2-d]pirimidina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Se estudia el compuesto por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Medicina: La investigación continúa para explorar su potencial como agente terapéutico para diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria: Se investiga el compuesto por su posible uso en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad o la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de la 4-oxo-3-[(4-metoxifenil)metil]-2-[(2-metilprop-2-en-1-il)sulfánil]-3H,4H-tieno[3,2-d]pirimidina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas quinasas, lo que lleva a la supresión de la proliferación celular en las células cancerosas. Los objetivos y vías moleculares exactos involucrados dependen del contexto biológico específico y la estructura del compuesto.
Comparación Con Compuestos Similares
La 4-oxo-3-[(4-metoxifenil)metil]-2-[(2-metilprop-2-en-1-il)sulfánil]-3H,4H-tieno[3,2-d]pirimidina se puede comparar con otros compuestos similares, como:
Derivados del tiofeno: Estos compuestos comparten el sistema cíclico del tiofeno y pueden tener propiedades químicas y actividades biológicas similares.
Derivados de la pirimidina: Los compuestos con un núcleo de pirimidina pueden exhibir interacciones similares con objetivos y vías biológicos.
Compuestos que contienen metoxifenilo: Estos compuestos pueden tener reactividad química similar y potenciales actividades biológicas debido a la presencia del grupo metoxifenilo.
La singularidad de la 4-oxo-3-[(4-metoxifenil)metil]-2-[(2-metilprop-2-en-1-il)sulfánil]-3H,4H-tieno[3,2-d]pirimidina radica en su combinación específica de grupos funcionales y sistemas cíclicos, que contribuyen a sus propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C18H18N2O2S2 |
|---|---|
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
3-[(4-methoxyphenyl)methyl]-2-(2-methylprop-2-enylsulfanyl)thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H18N2O2S2/c1-12(2)11-24-18-19-15-8-9-23-16(15)17(21)20(18)10-13-4-6-14(22-3)7-5-13/h4-9H,1,10-11H2,2-3H3 |
Clave InChI |
OBYPMUJKFBDNAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CSC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)OC)SC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B12263218.png)
![6-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B12263232.png)
![4-[(3,5-Difluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12263247.png)
![N-methyl-N-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12263249.png)


![1-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}ethanone](/img/structure/B12263263.png)
![4-bromo-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12263265.png)
![2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12263266.png)
![1-Cyclopropyl-3-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B12263273.png)
![8-bromo-4-{[(4-methoxyphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole](/img/structure/B12263280.png)
![6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine](/img/structure/B12263281.png)


